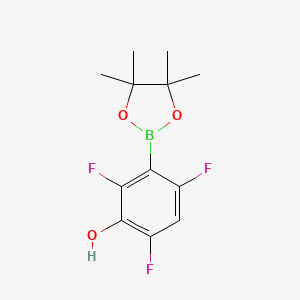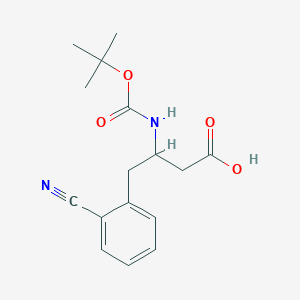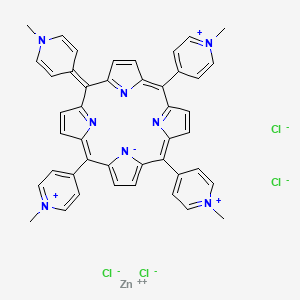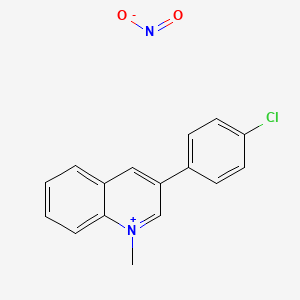![molecular formula C9H20N2O6Si B12515814 N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine CAS No. 819082-18-3](/img/structure/B12515814.png)
N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシン: は、オルガノシラン類に属する化学化合物です。これは、プロピル鎖に結合したトリメトキシシリル基の存在を特徴とし、さらにカルバモイル基とグリシンに結合しています。この化合物は、カップリング剤として作用し、有機材料と無機材料間の接着力を強化することで知られています。
準備方法
合成経路と反応条件: N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンの合成は、一般的に3-(トリメトキシシリル)プロピルアミンとグリシンの反応によって行われます。反応は、トルエンやエタノールなどの溶媒の存在下で、制御された条件下で行われます。反応混合物は、目的の生成物の形成を促進するために加熱されます。
工業的製造方法: 工業的な環境では、N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンの製造には、反応物が混合され、精密な条件下で加熱される大型反応器が使用されます。その後、製品は蒸留または結晶化によって精製され、所望の純度レベルが達成されます。
化学反応の分析
反応の種類: N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンは、以下を含むさまざまな化学反応を起こします。
加水分解: トリメトキシシリル基は水が存在すると加水分解し、シラノール基を形成します。
縮合: シラノール基はさらに縮合してシロキサン結合を形成し、架橋ネットワークを形成します。
置換: この化合物は、トリメトキシシリル基が他の官能基に置き換わる置換反応に関与できます。
一般的な試薬と条件:
加水分解: 水または水溶液。
縮合: 反応を促進するための酸または塩基などの触媒。
置換: 所望の置換に応じて、さまざまな求核試薬または求電子試薬。
主要な製品:
加水分解: シラノール誘導体。
縮合: 架橋シロキサンネットワーク。
置換: 官能化オルガノシラン。
科学研究への応用
化学: N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンは、ハイブリッド材料の合成におけるカップリング剤として使用され、有機ポリマーと無機基材間の接着力を強化しています。
生物学: 生物学的研究では、この化合物はバイオマテリアルの表面改質に使用され、その生体適合性と機能性を向上させています。
医学: この化合物は、薬物送達システムにおける可能性が探求されており、ナノ粒子の表面特性を改質して、安定性とターゲティング能力を向上させるために使用できます。
産業: 工業的な応用では、N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンは、コーティング、接着剤、シーラントに使用され、その性能と耐久性を向上させています。
科学的研究の応用
Chemistry: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is used as a coupling agent in the synthesis of hybrid materials, enhancing the adhesion between organic polymers and inorganic substrates.
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their biocompatibility and functionality.
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, enhancing their stability and targeting capabilities.
Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability.
作用機序
N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンの作用機序は、トリメトキシシリル基の加水分解によるシラノール基の形成を含みます。これらのシラノール基は、その後、縮合してシロキサン結合を形成し、架橋ネットワークを作成します。この架橋は、異なる材料間の接着力を強化し、効果的なカップリング剤になります。分子標的は、シラノール基と反応して強い共有結合を形成する無機基材の表面にあるヒドロキシル基です。
類似の化合物との比較
類似の化合物:
- N-{[3-(トリメトキシシリル)プロピル]エチレンジアミン
- N-{[3-(トリメトキシシリル)プロピル]ジエチレントリアミン}
- N-{[3-(トリメトキシシリル)プロピル]トリエチレンテトラミン}
比較: N-{[3-(トリメトキシシリル)プロピル]カルバモイル}グリシンは、カルバモイル基とグリシンの組み合わせにより、生物学的応用における生体適合性と機能性の向上などの特定の特性を付与するため、独特です。対照的に、N-{[3-(トリメトキシシリル)プロピル]エチレンジアミン}やN-{[3-(トリメトキシシリル)プロピル]ジエチレントリアミン}などの他の類似の化合物は、主に無機基材との強い結合形成能力のために使用されますが、同じレベルの生体適合性を提供しない場合があります。
類似化合物との比較
- N-{[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine}
- N-{[3-(Trimethoxysilyl)propyl]triethylenetetramine}
Comparison: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is unique due to its combination of a carbamoyl group and glycine, which imparts specific properties such as enhanced biocompatibility and functionality in biological applications. In contrast, other similar compounds like N-{[3-(Trimethoxysilyl)propyl]ethylenediamine} and N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine} are primarily used for their ability to form strong bonds with inorganic substrates but may not offer the same level of biocompatibility.
特性
CAS番号 |
819082-18-3 |
|---|---|
分子式 |
C9H20N2O6Si |
分子量 |
280.35 g/mol |
IUPAC名 |
2-(3-trimethoxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C9H20N2O6Si/c1-15-18(16-2,17-3)6-4-5-10-9(14)11-7-8(12)13/h4-7H2,1-3H3,(H,12,13)(H2,10,11,14) |
InChIキー |
DFHRQDOCTXTBTE-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)NCC(=O)O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)




![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)




![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
